N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that features a sulfonyl group attached to an indole ring, which is further substituted with a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the indole derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with diethylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of a thiol group from the sulfonyl group.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The nitrobenzyl group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group may also play a role in modulating the compound’s activity by interacting with proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-benzylsulfonyl)-1H-indol-1-yl)acetamide
- N,N-diethyl-2-(3-(methylsulfonyl)-1H-indol-1-yl)acetamide
- N,N-diethyl-2-(3-(ethylsulfonyl)-1H-indol-1-yl)acetamide
Uniqueness
N,N-diethyl-2-(3-((3-nitrobenzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[(3-nitrophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-22(4-2)21(25)14-23-13-20(18-10-5-6-11-19(18)23)30(28,29)15-16-8-7-9-17(12-16)24(26)27/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZKVNENCNHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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